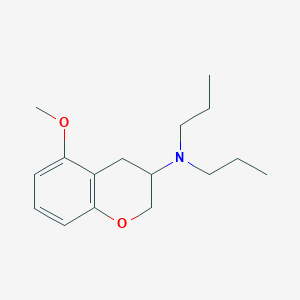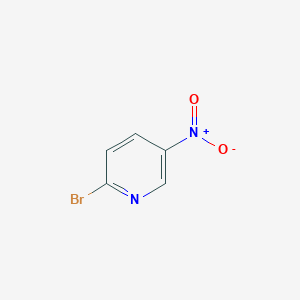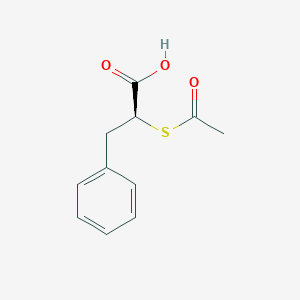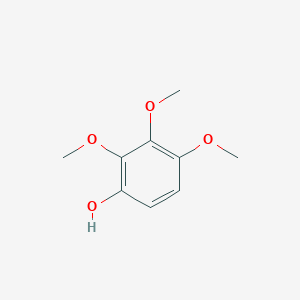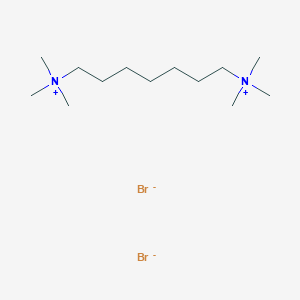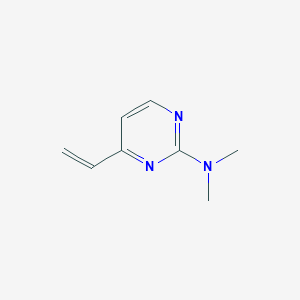
2-Dimethylamino-4-vinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylamino-4-vinylpyrimidine (DMVP) is a chemical compound with the molecular formula C9H12N4. DMVP is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
2-Dimethylamino-4-vinylpyrimidine has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Dimethylamino-4-vinylpyrimidine is as a fluorescent probe for the detection of nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal that can be used for diagnostic purposes. 2-Dimethylamino-4-vinylpyrimidine has also been used as a photosensitizer for the treatment of cancer. In addition, 2-Dimethylamino-4-vinylpyrimidine has been investigated for its potential as a catalyst in organic synthesis reactions.
作用機序
The mechanism of action of 2-Dimethylamino-4-vinylpyrimidine is not fully understood, but it is believed to involve the interaction of the pyrimidine ring with nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal. In addition, 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may interfere with DNA replication or repair.
生化学的および生理学的効果
2-Dimethylamino-4-vinylpyrimidine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, some studies have reported mild cytotoxic effects at high concentrations. 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
実験室実験の利点と制限
One of the primary advantages of 2-Dimethylamino-4-vinylpyrimidine is its high selectivity for nucleic acids, making it a useful tool for the detection of DNA and RNA. 2-Dimethylamino-4-vinylpyrimidine is also relatively easy to synthesize and has a low toxicity profile. However, 2-Dimethylamino-4-vinylpyrimidine is not suitable for use in vivo due to its limited bioavailability and potential cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for research on 2-Dimethylamino-4-vinylpyrimidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 2-Dimethylamino-4-vinylpyrimidine as a potential chemotherapeutic agent for the treatment of cancer. Additionally, 2-Dimethylamino-4-vinylpyrimidine could be further explored as a catalyst for organic synthesis reactions. Finally, the development of new fluorescent probes based on 2-Dimethylamino-4-vinylpyrimidine could have important applications in the diagnosis and treatment of diseases.
合成法
2-Dimethylamino-4-vinylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,4-dichloropyrimidine with dimethylformamide dimethyl acetal and vinyl magnesium bromide. Another synthesis method involves the reaction of 2,4-dichloropyrimidine with dimethylamine and vinyl magnesium bromide. Both methods have been reported to yield 2-Dimethylamino-4-vinylpyrimidine with high purity and yield.
特性
CAS番号 |
100383-40-2 |
|---|---|
製品名 |
2-Dimethylamino-4-vinylpyrimidine |
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC名 |
4-ethenyl-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-4-7-5-6-9-8(10-7)11(2)3/h4-6H,1H2,2-3H3 |
InChIキー |
DCLHFRPXKKDOCW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=CC(=N1)C=C |
正規SMILES |
CN(C)C1=NC=CC(=N1)C=C |
同義語 |
Pyrimidine, 2-dimethylamino-4-vinyl- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



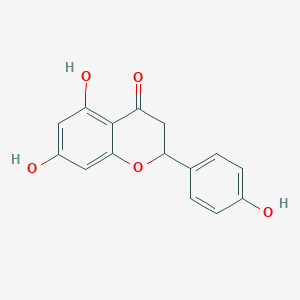

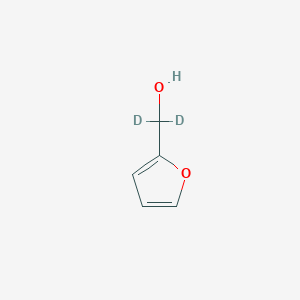
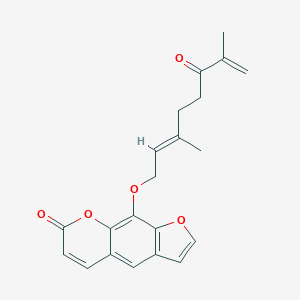
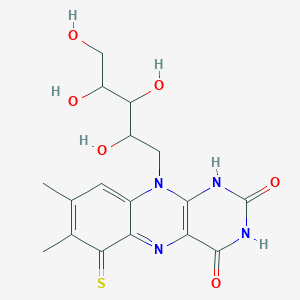
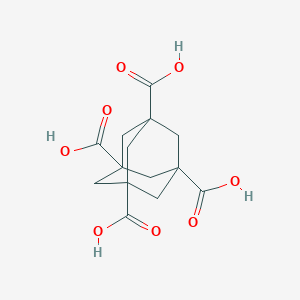
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
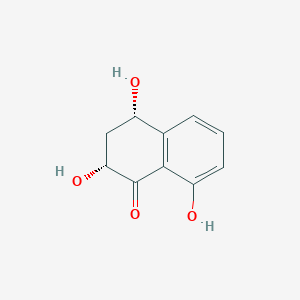
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)
